
Ethyl 5-methylfuran-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 5-methylfuran-2-carboxylate can be achieved through several methods. One approach involves the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups, which allows for the formation of biheteroaryls in high yields. Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce the corresponding furylogous enolate anion, which can be further processed to yield Ethyl 5-methylfuran-2-carboxylate.Molecular Structure Analysis
The molecular structure of Ethyl 5-methylfuran-2-carboxylate is influenced by the presence of the ester and methyl groups. The ester group can participate in various chemical reactions, such as hydrolysis and transesterification. The methyl group at the fifth position can undergo reactions like bromination.Chemical Reactions Analysis
Ethyl 5-methylfuran-2-carboxylate can participate in a variety of chemical reactions. For instance, it can be used as a precursor for the synthesis of biobased polyesters, as seen with the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters. It can also undergo bromination and subsequent reactions with nucleophiles to form substitution products.Physical And Chemical Properties Analysis
Ethyl 5-methylfuran-2-carboxylate has a molecular weight of 154.17 . It is a liquid at room temperature . The InChI Code is 1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 .Applications De Recherche Scientifique
Life Science Research
Ethyl 5-methylfuran-2-carboxylate is utilized in life sciences for studying cell biology and biochemistry. Its role in synthesizing various biomolecules makes it a valuable compound for probing metabolic pathways and enzyme functions. Researchers leverage its reactivity to create analogs of natural compounds, aiding in the discovery of new drugs and therapeutic agents .
Material Science Innovations
In material science, this compound finds applications in the development of new polymeric materials. Its furan ring can be polymerized or copolymerized to create novel materials with desirable properties such as biodegradability, which is crucial for developing sustainable materials .
Chemical Synthesis
Ethyl 5-methylfuran-2-carboxylate serves as a building block in chemical synthesis. It’s used to construct complex molecules through reactions like Michael addition or Diels-Alder cycloadditions. This versatility is essential for synthesizing natural products and pharmaceuticals .
Chromatography
In analytical chemistry, particularly chromatography, Ethyl 5-methylfuran-2-carboxylate can be used as a standard or a derivative for the analysis of various organic compounds. Its distinct chemical signature helps in the accurate identification and quantification of substances in complex mixtures .
Photovoltaic Applications
Furan derivatives, including Ethyl 5-methylfuran-2-carboxylate, are explored for their potential in photovoltaic applications. Their unique electronic properties can contribute to the efficiency of solar cells, making them a subject of interest in renewable energy research .
Food Science
In food science, this compound is studied for its role in flavor and aroma. It’s a part of the Maillard reaction products, which are responsible for the flavors developed during cooking. Understanding its formation and reactions can lead to the improvement of food quality and the development of artificial flavors .
Corrosion Inhibition
The application of Ethyl 5-methylfuran-2-carboxylate in corrosion inhibition is an emerging field. Its molecular structure allows it to form protective layers on metals, preventing oxidation and corrosion. This has implications for extending the life of metal structures and components .
Agrochemical Research
Lastly, Ethyl 5-methylfuran-2-carboxylate is being investigated for its use in agrochemicals. Its potential to act as a precursor for environmentally friendly pesticides and herbicides is of particular interest, as it could lead to safer and more sustainable agricultural practices .
Safety and Hazards
Ethyl 5-methylfuran-2-carboxylate has several hazard statements including H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mécanisme D'action
Target of Action
Ethyl 5-methylfuran-2-carboxylate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological properties . . Furan derivatives have been employed as medicines in a number of distinct disease areas , suggesting that they may interact with multiple targets.
Mode of Action
Furan derivatives have been known to interact with their targets leading to various biological effects . The specific interactions and resulting changes caused by Ethyl 5-methylfuran-2-carboxylate remain to be elucidated.
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.
Propriétés
IUPAC Name |
ethyl 5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUPTICIPKERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407941 | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylfuran-2-carboxylate | |
CAS RN |
14003-12-4 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

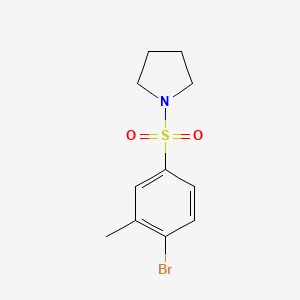
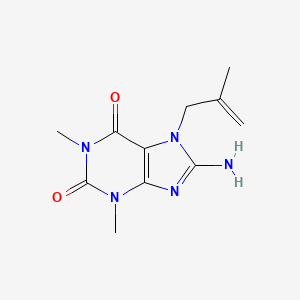

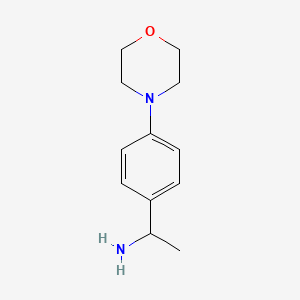
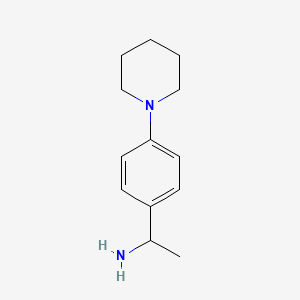


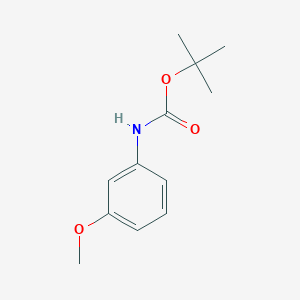
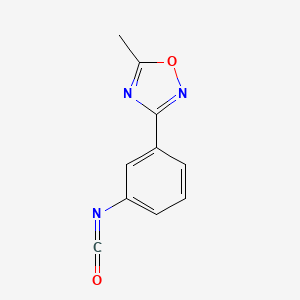
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)


